7-Desamine-7-hydroxy triamterene

描述

属性

IUPAC Name |

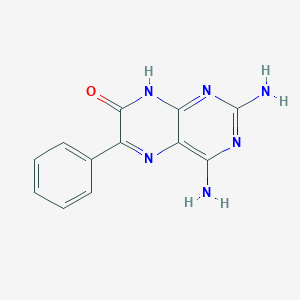

2,4-diamino-6-phenyl-8H-pteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c13-9-8-10(18-12(14)16-9)17-11(19)7(15-8)6-4-2-1-3-5-6/h1-5H,(H5,13,14,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXKGPQJJRCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172682 | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19152-93-3 | |

| Record name | 2,4-Diamino-6-phenyl-7(8H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19152-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-33416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DESAMINE-7-HYDROXY TRIAMTERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136BXG1ICT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Desamino-7-hydroxy triamterene

Introduction: Unveiling a Key Triamterene Derivative

7-Desamino-7-hydroxy triamterene, systematically named 2,4-diamino-6-phenyl-8H-pteridin-7-one, is a significant derivative and known impurity of the potassium-sparing diuretic, triamterene.[1] As a critical reference point in pharmaceutical analysis and drug development, a thorough understanding of its synthesis and characterization is paramount for researchers, scientists, and professionals in the field. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established analytical principles and field-proven insights.

The parent compound, triamterene, functions by blocking the epithelial sodium channel (ENaC) in the kidneys, leading to a diuretic effect without significant potassium loss.[2] The presence of impurities such as 7-Desamino-7-hydroxy triamterene can impact the safety and efficacy profile of the final drug product. Therefore, its synthesis as a reference standard is crucial for the development of accurate analytical methods for quality control during the manufacturing of triamterene.[3][4]

Strategic Synthesis: A Forced Degradation Approach

While a specific, dedicated synthetic route for 7-Desamino-7-hydroxy triamterene is not extensively documented in peer-reviewed literature, its identity as a known impurity of triamterene points towards its formation via degradation pathways. Forced degradation studies, which intentionally subject a drug substance to stress conditions, are a valuable tool for identifying and synthesizing potential degradation products.[1][5] The most plausible and scientifically sound approach for the laboratory-scale synthesis of 7-Desamino-7-hydroxy triamterene is through the controlled hydrolysis of triamterene.

The rationale for this approach lies in the chemical structure of triamterene, which possesses a 7-amino group on the pteridine ring. This amino group is susceptible to nucleophilic attack and subsequent hydrolysis under certain stress conditions, leading to its replacement with a hydroxyl group.

Proposed Synthetic Workflow

The following workflow outlines a logical and experimentally sound protocol for the synthesis of 7-Desamino-7-hydroxy triamterene from triamterene via forced degradation.

Sources

chemical and physical properties of 7-Desamino-7-hydroxy triamterene

An In-depth Technical Guide to the Chemical and Physical Properties of 7-Desamino-7-hydroxy triamterene (Triamterene Related Compound C)

Executive Summary

This technical guide provides a comprehensive overview of 7-Desamino-7-hydroxy triamterene, a critical reference standard known in pharmacopeial contexts as Triamterene Related Compound C. As a specified impurity of the potassium-sparing diuretic Triamterene, this compound is of significant interest to researchers, analytical scientists, and drug development professionals involved in the quality control and regulatory submission of Triamterene-containing drug products. This document moves beyond a simple recitation of properties; it is structured to serve as a practical manual for a laboratory setting. It details not only the known chemical and physical characteristics but also provides robust, step-by-step experimental protocols for the independent verification of these properties. The guide explains the causal reasoning behind methodological choices, grounding its recommendations in established analytical principles to ensure scientific integrity and trustworthiness.

Introduction and Significance

7-Desamino-7-hydroxy triamterene (CAS No. 19152-93-3) is a structural derivative of the diuretic drug Triamterene.[1] Its significance arises not from its own pharmacological activity, which is not well-studied, but from its status as a process impurity and potential degradant in Triamterene active pharmaceutical ingredient (API) and finished drug products. Regulatory bodies such as the United States Pharmacopeia (USP) list this molecule as "Triamterene Related Compound C," and provide a certified reference standard for its identification and quantification.[2]

For professionals in pharmaceutical development and quality control, the accurate detection and quantification of such impurities are paramount for ensuring the safety and efficacy of the final drug product. This guide, therefore, is designed to equip the researcher with the foundational knowledge and practical methodologies required to work with this specific compound.

Chemical Identity and Structure

The structural distinction between Triamterene and its Related Compound C is the substitution of the amino group at the 7-position of the pteridine ring with a hydroxyl group. This seemingly minor change significantly alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and, consequently, its chromatographic behavior.

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,4-diamino-6-phenyl-8H-pteridin-7-one | [1] |

| Synonyms | 7-Desamino-7-hydroxy triamterene, Triamterene Related Compound C, 2,4-Diamino-7-hydroxy-6-phenylpteridine, Triamterene EP Impurity C | [1][2] |

| CAS Number | 19152-93-3 | |

| Molecular Formula | C₁₂H₁₀N₆O | [1][3] |

| Molecular Weight | 254.25 g/mol | [1][3] |

| Chirality | Achiral | [1][3] |

Chemical Structure

The chemical structure of 7-Desamino-7-hydroxy triamterene is presented below. The pteridinone core, substituted with two amino groups and a phenyl ring, defines its chemical class.

Caption: Chemical structure of 2,4-diamino-6-phenyl-8H-pteridin-7-one.

Physicochemical Properties and Their Determination

While extensive experimental data for this compound is not widely published, several key properties can be predicted through computational models or determined through standard laboratory protocols.

Computed and Predicted Properties

Computational tools provide valuable insight into the molecule's behavior, particularly its lipophilicity and polarity, which are critical for developing chromatographic methods.

| Property | Predicted Value | Significance | Source |

| XLogP3 | 0.3 | Indicates relatively low lipophilicity (high polarity) compared to many drug molecules. | [1] |

| Dipole Moment | 6.8 Debye | The introduction of the hydroxyl group increases polarity compared to Triamterene (5.2 Debye), suggesting stronger interactions with polar solvents and stationary phases. | [1] |

| Membrane Permeability | Predicted 30% reduction vs. Triamterene | The increased polarity is expected to reduce passive diffusion across biological membranes. | [1] |

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard, equilibrium-based technique for determining the intrinsic solubility of a compound. Its trustworthiness comes from allowing the system to reach saturation over an extended period.

Methodology:

-

Preparation: Add an excess amount of 7-Desamino-7-hydroxy triamterene (e.g., 5-10 mg) to a known volume of purified water or a relevant buffer (e.g., 5 mL) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 1 hour. Subsequently, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the aqueous solubility in mg/mL or µg/mL.

Analytical Characterization and Methodologies

As a reference standard, the primary purpose of this compound is to serve as a benchmark for identity, purity, and concentration in analytical assays. The following protocols outline the fundamental procedures for its characterization.

Protocol for Purity and Assay by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the predominant method for analyzing pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. A C18 column is chosen for its versatility in retaining moderately polar compounds like this pteridinone derivative. The mobile phase composition is selected to achieve adequate retention and sharp peak shape.

Methodology:

-

Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate), pH adjusted to 3.6.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A time-based gradient can be optimized, for example:

-

0-2 min: 10% B

-

2-15 min: 10% to 70% B

-

15-18 min: 70% B

-

18-20 min: 70% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a relevant wavelength determined by UV-Vis scan (e.g., near 264 nm, a common wavelength for related compounds).[4]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

Caption: A typical experimental workflow for HPLC-based purity assessment.

Protocol for Acquiring a UV-Vis Spectrum

Rationale: A UV-Vis spectrum is essential for determining the wavelength(s) of maximum absorbance (λmax), which is critical for setting the detector wavelength in HPLC methods to ensure maximum sensitivity.

Methodology:

-

Solution Preparation: Prepare a dilute solution of the compound (e.g., 5-10 µg/mL) in a UV-transparent solvent, such as methanol or acetonitrile.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Measurement: Fill a second quartz cuvette with the sample solution and scan across a range of wavelengths (e.g., 200-400 nm).

-

Analysis: Identify the λmax values from the resulting spectrum. The pteridine ring system is expected to produce strong absorbance bands in the UV region.

Protocol for Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable -NH₂ and -OH protons). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Features:

-

A complex multiplet pattern in the aromatic region (~7.0-8.5 ppm) corresponding to the protons of the C6-phenyl group.

-

Broad singlets for the two chemically distinct amino groups (-NH₂) at C2 and C4. Their chemical shift will be concentration-dependent and they will exchange with D₂O.

-

A broad singlet for the enolic hydroxyl group (-OH) at C7.

-

-

Expected ¹³C NMR Features:

-

Multiple signals in the aromatic region for the phenyl and pteridine ring carbons.

-

A signal corresponding to the carbonyl-like carbon at C7.

-

Proposed Synthetic Route

While this compound is typically isolated as an impurity, a plausible de novo synthesis can be proposed based on established pteridine chemistry.[5] The Isay reaction, which involves the condensation of a diaminopyrimidine with a dicarbonyl compound, provides a foundational strategy.

Reaction Scheme: A potential synthesis involves the condensation of 2,4,5-triaminopyrimidin-6-one (a commercially available starting material) with phenylglyoxal.

-

Step 1: Preparation of Reactants:

-

2,4,5-Triaminopyrimidin-6-one: This reactant provides the core pyrimidine ring with the necessary amino groups.

-

Phenylglyoxal: This α-ketoaldehyde provides the C6-phenyl group and the adjacent carbonyl functionality required to form the second ring of the pteridine system.

-

-

Step 2: Condensation Reaction:

-

React 2,4,5-triaminopyrimidin-6-one with phenylglyoxal in a suitable solvent system (e.g., aqueous ethanol) under mild acidic or neutral conditions. The more nucleophilic 4- and 5-amino groups of the pyrimidine will react with the two carbonyl groups of phenylglyoxal.

-

-

Step 3: Cyclization and Aromatization:

-

The initial condensation product will undergo intramolecular cyclization followed by dehydration (aromatization) to yield the stable 2,4-diamino-6-phenyl-8H-pteridin-7-one product.

-

-

Step 4: Purification:

-

The crude product would be purified by recrystallization from a suitable solvent (e.g., dimethylformamide or aqueous acid) or by column chromatography to yield the final, high-purity compound.

-

Stability and Storage

Recommended Storage: As a solid reference standard, 7-Desamino-7-hydroxy triamterene should be stored at room temperature, protected from light and moisture, in a tightly sealed container.[2]

Solution Stability: The stability of stock solutions should be determined experimentally. Pteridine derivatives can be susceptible to photodegradation. It is advisable to prepare fresh solutions for analysis and store stock solutions refrigerated or frozen in amber vials for short periods.

Conclusion

7-Desamino-7-hydroxy triamterene is a compound of high importance in the field of pharmaceutical analysis. Its role as Triamterene Related Compound C necessitates a thorough understanding of its chemical and physical properties for the development of robust, accurate, and reliable analytical methods. This guide provides the necessary background information and, more critically, the detailed experimental protocols required for scientists to confidently characterize and utilize this reference standard in a regulated environment. Adherence to these validated methodologies ensures the integrity of analytical data and contributes to the overall quality and safety of pharmaceutical products.

References

[6] IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. International Agency for Research on Cancer. Retrieved from [Link]

[4] Pyka, A., & Stolarczyk, M. (2007). Simultaneous analysis of hydrochlorothiazide, triamterene, furosemide, and spironolactone by densitometric TLC. Journal of Planar Chromatography -- Modern TLC, 20(4), 257-262.

Pharmaffiliates. (n.d.). Triamterene-impurities. Retrieved January 12, 2026, from [Link]

[7] Stolarczyk, M., Apola, A., Krzek, J., & Lech, K. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 65(3), 277-283.

[8] G, S., S, S., & B, A. (2022). Development and Validation of Analytical Method for Simultaneous Estimation of Triamterene and Benzthiazide by RP-HPLC. International Journal of Applied Pharmaceutical Sciences and Research, 7(1), 1-8.

[9] Stolarczyk, M., Apola, A., Krzek, J., & Lech, K. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. PubMed. Retrieved from [Link]

[2] ChemWhat. (n.d.). Triamterene EP Impurity C CAS#: 19152-93-3. Retrieved January 12, 2026, from [Link]

[10] IP-standards. (n.d.). Pharmaffiliates Triamterene-impurities. Retrieved January 12, 2026, from [Link]

[11] Veeprho. (n.d.). Triamterene Related Compound A | CAS 1006-23-1. Retrieved January 12, 2026, from [Link]

[12] Veeprho. (n.d.). Triamterene EP Impurity D | CAS 140-29-4. Retrieved January 12, 2026, from [Link]

[5] Sayed A. Ahmed, A. M. El-Sayed, & A. A. El-Toukhy. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.

[3] Global Substance Registration System. (n.d.). 7-DESAMINE-7-HYDROXY TRIAMTERENE. Retrieved January 12, 2026, from [Link]

Sources

- 1. Buy 7-Desamine-7-hydroxy triamterene | 19152-93-3 [smolecule.com]

- 2. chemwhat.com [chemwhat.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sierrajournals.com [sierrajournals.com]

- 9. Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. veeprho.com [veeprho.com]

- 12. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Mechanism of Action of 7-Desamino-7-hydroxy triamterene on the Epithelial Sodium Channel (ENaC)

This guide provides a detailed exploration of the molecular interactions between the triamterene analog, 7-desamino-7-hydroxy triamterene, and the epithelial sodium channel (ENaC). Given the limited direct research on this specific analog, we will first establish the well-documented mechanism of its parent compound, triamterene. Subsequently, we will posit a scientifically-grounded hypothesis for the mechanism of 7-desamino-7-hydroxy triamterene, based on structure-activity relationships. This document culminates in a series of robust experimental protocols designed to rigorously test this hypothesis, providing a clear roadmap for researchers in the field.

The Epithelial Sodium Channel (ENaC): A Key Regulator of Sodium Homeostasis

The epithelial sodium channel (ENaC) is a cornerstone of physiological sodium balance, playing a critical role in the reabsorption of sodium in various epithelial tissues, including the kidneys, lungs, and colon.[1][2][3] This ion channel is a heterotrimeric protein composed of α, β, and γ subunits (a δ subunit can substitute for the α subunit in some tissues).[4][5] Each subunit consists of two transmembrane helices, a large extracellular loop, and intracellular amino and carboxyl termini.[1][4] The collective function of these subunits forms a channel pore that is highly selective for sodium ions.[1]

The activity of ENaC is the rate-limiting step for sodium reabsorption in the distal nephron of the kidney, which is crucial for the regulation of extracellular fluid volume and blood pressure.[1][4] Dysregulation of ENaC function is implicated in several human diseases. For instance, gain-of-function mutations lead to Liddle's syndrome, a rare form of hereditary hypertension, while reduced ENaC activity can contribute to conditions like pseudohypoaldosteronism type 1.[5] Consequently, ENaC is a significant therapeutic target for diuretics and other modulators of sodium transport.[3][6]

The Established Mechanism of Triamterene Blockade of ENaC

Triamterene is a potassium-sparing diuretic that exerts its effects by directly blocking the ENaC pore.[3][6][7] Unlike aldosterone antagonists, which modulate the expression of ENaC, triamterene acts as an external pore blocker, physically occluding the channel and preventing sodium influx. The key characteristics of triamterene's mechanism of action are:

-

Voltage-Dependent Block: The inhibitory effect of triamterene is dependent on the membrane potential. The block is more potent at hyperpolarized (more negative) potentials, suggesting that the charged form of the molecule enters the electric field of the pore.[8]

-

pH-Dependent Block: Triamterene is a weak base with a pKa of 6.2. Its blockade of ENaC is more potent at a lower extracellular pH (e.g., 6.5) compared to a higher pH (e.g., 8.5). This indicates that the protonated, positively charged form of triamterene is the more active species in blocking the channel.[8]

-

Binding Site: Mutagenesis studies suggest that triamterene, much like its structural relative amiloride, binds to a site within the extracellular vestibule of the ENaC pore. Deletion of residues in the extracellular loop of the α-subunit has been shown to significantly reduce the affinity for both amiloride and triamterene.[8][9]

A Hypothesized Mechanism for 7-Desamino-7-hydroxy triamterene

We now turn to the core topic of this guide: the mechanism of action of 7-desamino-7-hydroxy triamterene.

Chemical Structure:

The critical structural modification in 7-desamino-7-hydroxy triamterene is the replacement of the amino group (-NH₂) at the 7-position of the pteridine ring with a hydroxyl group (-OH). This seemingly minor change can have significant implications for the molecule's interaction with ENaC.

Hypothesized Mechanism of Action:

We hypothesize that 7-desamino-7-hydroxy triamterene also functions as a direct pore blocker of ENaC, similar to its parent compound. However, the substitution of an amino group with a hydroxyl group is predicted to alter its blocking characteristics in the following ways:

-

Altered Binding Affinity (IC₅₀): The hydroxyl group is more electronegative than the amino group and can act as both a hydrogen bond donor and acceptor. The amino group is primarily a hydrogen bond donor. This difference in hydrogen bonding capacity could lead to a change in the binding affinity of the molecule for the ENaC pore. The precise impact, whether an increase or decrease in affinity, would depend on the specific amino acid residues lining the binding pocket.

-

Modified pH Dependence: The substitution of a basic amino group with a less basic hydroxyl group will alter the overall pKa of the molecule. This will likely shift the pH-dependence of the block. We predict that the blockade by 7-desamino-7-hydroxy triamterene will be less sensitive to changes in extracellular pH compared to triamterene.

-

Preserved Voltage Dependence: As the overall mechanism of pore block is likely conserved, we hypothesize that the blockade by 7-desamino-7-hydroxy triamterene will remain voltage-dependent, with increased potency at hyperpolarized membrane potentials.

The following diagram illustrates the hypothesized binding of 7-desamino-7-hydroxy triamterene within the ENaC pore.

Caption: Hypothesized binding of 7-desamino-7-hydroxy triamterene in the ENaC pore.

Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanism of action, a series of well-defined experiments are required. The following protocols provide a comprehensive workflow for characterizing the interaction of 7-desamino-7-hydroxy triamterene with ENaC.

Heterologous Expression of ENaC

For detailed biophysical characterization, ENaC should be expressed in a system that lacks endogenous ENaC activity, such as Xenopus laevis oocytes or human embryonic kidney (HEK293) cells.[8][12]

Protocol: ENaC Expression in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the human or rat α, β, and γ ENaC subunits.

-

Incubation: Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for channel expression.

-

Confirmation of Expression: Confirm ENaC expression by measuring the amiloride-sensitive whole-cell current using two-electrode voltage clamp.

Electrophysiological Analysis via Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function with high resolution.[12][13][14]

Protocol: Characterizing ENaC Blockade in HEK293 Cells

-

Cell Culture: Culture HEK293 cells stably expressing human αβγ-ENaC.

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

-

Intracellular Solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2).

-

-

Recording:

-

Obtain a giga-ohm seal and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit ENaC currents.

-

-

Data Acquisition and Analysis:

-

Record baseline currents in the absence of the compound.

-

Perfuse the cells with increasing concentrations of 7-desamino-7-hydroxy triamterene and record the steady-state block.

-

Calculate the fractional block at each concentration and fit the data to a Hill equation to determine the IC₅₀.

-

To assess voltage dependence, measure the block at various holding potentials.

-

To assess pH dependence, repeat the concentration-response experiments with the extracellular solution buffered to different pH values (e.g., 6.8, 7.4, 8.0).

-

Caption: Workflow for whole-cell patch-clamp analysis of ENaC blockade.

Transepithelial Ion Transport Analysis using Ussing Chamber

Ussing chamber experiments allow for the study of ion transport across an intact epithelial monolayer, providing a more physiologically relevant context.[15][16]

Protocol: Measuring ENaC-mediated Sodium Transport

-

Cell Culture: Grow a confluent monolayer of epithelial cells (e.g., mouse cortical collecting duct cells) on permeable supports.

-

Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

-

Solutions: Fill both compartments with warmed and oxygenated Ringer's solution.

-

Short-Circuit Current (Isc) Measurement:

-

Clamp the transepithelial voltage to 0 mV and continuously measure the Isc.

-

Allow the baseline Isc to stabilize.

-

-

Pharmacology:

-

Add 7-desamino-7-hydroxy triamterene to the apical chamber in increasing concentrations and record the change in Isc.

-

At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to determine the total ENaC-mediated Isc.

-

-

Data Analysis: Calculate the inhibition of the amiloride-sensitive Isc by 7-desamino-7-hydroxy triamterene at each concentration to determine its potency in a polarized epithelial system.

Caption: Schematic of the Ussing chamber setup for transepithelial transport studies.

Quantitative Data Summary

The following table summarizes the known inhibitory constants for triamterene and its main metabolite, providing a reference for the expected potency of related compounds.

| Compound | IC₅₀ (µM) | Voltage Dependence | pH Dependence | Reference |

| Triamterene | 5 (@ -90 mV, pH 7.5) | Yes | Yes | [8] |

| p-hydroxytriamterene sulfuric acid ester | ~10 (@ -90 mV, pH 7.5) | Yes | Yes | [8] |

| 7-desamino-7-hydroxy triamterene | To be determined | Hypothesized: Yes | Hypothesized: Reduced |

Conclusion

While direct experimental evidence is currently lacking, a strong hypothesis for the mechanism of action of 7-desamino-7-hydroxy triamterene on ENaC can be formulated based on the well-established pharmacology of its parent compound, triamterene, and fundamental principles of medicinal chemistry. We propose that 7-desamino-7-hydroxy triamterene acts as a direct, voltage-dependent pore blocker of ENaC, with its unique hydroxyl group potentially altering its binding affinity and reducing its pH sensitivity. The detailed experimental protocols provided in this guide offer a clear and robust framework for testing this hypothesis, contributing to a deeper understanding of the structure-activity relationships of pteridine-based ENaC inhibitors and aiding in the rational design of novel therapeutics for sodium-related disorders.

References

-

ENaC structure and function in the wake of a resolved structure of a family member. [Link]

-

Structure and function of the epithelial sodium channel. [Link]

-

Epithelial sodium channel. [Link]

-

ENaC structure and function in the wake of a resolved structure of a family member. [Link]

-

Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis. [Link]

-

Patch clamp analysis of epithelial sodium channel (ENaC) in renin knockout (Ren −/−) and wild type (Ren +/+) rats. [Link]

-

Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). [Link]

-

Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. [Link]

-

Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. [Link]

-

Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation. [Link]

-

The Epithelial Sodium Channel—An Underestimated Drug Target. [Link]

-

In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia. [Link]

-

Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings. [Link]

-

Whole-cell patch clamp shows the presence of a sodium conductance characteristic of ENaC. [Link]

-

Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). [Link]

-

Epithelial sodium channels (ENaC). [Link]

-

ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE. [Link]

-

Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+. [Link]

-

7-DESAMINE-7-HYDROXY TRIAMTERENE. [Link]

-

Triamterene Enhances the Blood Pressure Lowering Effect of Hydrochlorothiazide in Patients with Hypertension. [Link]

-

The effect of triamterene on myocardial phosphodiesterase and adenylate cyclase. [Link]

-

Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. [Link]

-

pH dependence of rENaC blockade by amiloride, triamterene, the basic... [Link]

-

Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. [Link]

-

Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. [Link]

-

Characterization of an amiloride binding region in the alpha-subunit of ENaC. [Link]

-

7-Hydroxy-coumarin derivatives: synthesis, characterization and preliminary antimicrobial activities. [Link]

Sources

- 1. ENaC structure and function in the wake of a resolved structure of a family member - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epithelial Sodium Channels (ENaCs) | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 3. Epithelial sodium channels (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 5. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 6. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]

- 7. Triamterene Enhances the Blood Pressure Lowering Effect of Hydrochlorothiazide in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 7-Desamine-7-hydroxy triamterene | 19152-93-3 [smolecule.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. physiologicinstruments.com [physiologicinstruments.com]

- 16. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Desamino-7-hydroxy triamterene: Discovery and Synthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Desamino-7-hydroxy triamterene is a pteridine derivative and a structural analog of the potassium-sparing diuretic, triamterene. This technical guide provides a comprehensive overview of this compound, addressing the limited publicly available information on its specific discovery and proposing a scientifically grounded synthetic pathway. By examining established methodologies for pteridine synthesis, this document offers valuable insights for researchers interested in the chemical biology and potential therapeutic applications of this and related compounds.

Introduction and Physicochemical Properties

7-Desamino-7-hydroxy triamterene, also known as 2,4-diamino-6-phenyl-8H-pteridin-7-one, is a heterocyclic organic molecule with the chemical formula C₁₂H₁₀N₆O.[1] It is structurally differentiated from its parent compound, triamterene, by the substitution of the amino group at the 7-position with a hydroxyl group. This modification results in a change in its electronic distribution and hydrogen-bonding capabilities, which may influence its biological activity.[2]

Table 1: Physicochemical Properties of 7-Desamino-7-hydroxy triamterene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₆O | [1] |

| Molecular Weight | 254.25 g/mol | [1] |

| IUPAC Name | 2,4-diamino-6-phenyl-1H-pteridin-7-one | Inferred |

| InChI Key | USTXKGPQJJRCTO-UHFFFAOYSA-N | [1] |

| SMILES | c1ccc(cc1)-c2c(nc3c(c(N)nc(N)n3)n2)O | [1] |

| Stereochemistry | Achiral | [1] |

Discovery and Context

Specific details regarding the initial discovery of 7-Desamino-7-hydroxy triamterene are not extensively documented in publicly available scientific literature. It is primarily recognized as a derivative of triamterene, a well-known diuretic. The study of such derivatives is often prompted by the desire to understand the structure-activity relationships of a parent drug, with the goal of identifying analogs with improved efficacy, selectivity, or pharmacokinetic profiles.

While triamterene itself undergoes metabolism, primarily through hydroxylation of the phenyl ring to form 4'-hydroxytriamterene and its subsequent sulfate conjugate, 7-Desamino-7-hydroxy triamterene is not reported as a significant metabolite.[3][4][5] This suggests that its existence is more likely the result of targeted chemical synthesis rather than a product of biological transformation of triamterene.

Proposed Synthetic Pathway

Given the absence of a documented specific synthesis for 7-Desamino-7-hydroxy triamterene, a plausible and scientifically sound synthetic route can be proposed based on established methods for pteridine ring formation. The Gabriel-Isay synthesis, which involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, provides a logical framework.

A feasible approach would involve the reaction of 2,4,6-triamino-5-nitrosopyrimidine with a phenyl-substituted active methylene compound. This general strategy is a known method for the synthesis of pteridine derivatives.[6][7]

The proposed synthetic pathway is illustrated below:

Caption: Proposed synthetic pathway for 7-Desamino-7-hydroxy triamterene.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis of 7-Desamino-7-hydroxy triamterene.

Step 1: Base-Catalyzed Condensation

-

To a solution of 2,4,6-triamino-5-nitrosopyrimidine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add phenylacetonitrile (1.1 eq).

-

Add a catalytic amount of a base, for example, sodium ethoxide or triethylamine, to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed via the formation of a Schiff base intermediate.

Step 2: Intramolecular Cyclization and Aromatization

-

Upon completion of the initial condensation, the intermediate will undergo an intramolecular cyclization.

-

Continue heating the reaction mixture to facilitate the cyclization and subsequent aromatization to the stable pteridine ring system.

-

The nitroso group is reduced in situ, and the newly formed pyrazine ring is established.

Step 3: Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel to yield pure 7-Desamino-7-hydroxy triamterene.

Step 4: Characterization

-

Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

-

Causality Behind Experimental Choices

-

Choice of Starting Materials: 2,4,6-triamino-5-nitrosopyrimidine is a readily available and highly reactive pyrimidine derivative suitable for pteridine synthesis. The nitroso group at the 5-position activates the adjacent position for condensation. Phenylacetonitrile provides the necessary two-carbon unit and the phenyl substituent at the 6-position of the final pteridine ring.

-

Base Catalyst: The base is crucial for deprotonating the active methylene group of phenylacetonitrile, generating a nucleophilic carbanion that attacks the carbon of the nitroso group (or a tautomeric form) on the pyrimidine ring, initiating the condensation.

-

Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent intramolecular cyclization and aromatization steps.

Self-Validating System for Protocol Trustworthiness

The proposed protocol incorporates several points for self-validation:

-

TLC Monitoring: Regular monitoring of the reaction by TLC allows for the tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.

-

Spectroscopic Analysis: The comprehensive characterization of the final product by NMR, mass spectrometry, and IR spectroscopy provides unambiguous confirmation of its chemical identity.

-

Purity Assessment: Techniques such as melting point determination and chromatographic analysis (TLC, HPLC) will validate the purity of the synthesized compound.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of 7-Desamino-7-hydroxy triamterene.

Conclusion

While the specific discovery of 7-Desamino-7-hydroxy triamterene remains to be fully elucidated in scientific literature, its structural relationship to triamterene positions it as a compound of interest for further investigation. The proposed synthetic pathway, grounded in established principles of pteridine chemistry, provides a robust and logical starting point for its preparation in a laboratory setting. This guide, by consolidating the available information and presenting a detailed hypothetical protocol, aims to facilitate future research into the chemical and biological properties of this intriguing pteridine derivative.

References

-

Sayed A. Ahmed, Amira M. Gamal-El-Deen, S.A.S. Ghozlan, and Ismail A. Abdelhamid. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3):194-219. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5546, Triamterene. [Link]

-

Some Drugs and Herbal Products. (2016). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. International Agency for Research on Cancer. [Link]

-

Etteldorf, J. N. (1965). The true composition of kidney stones passed during triamterene therapy. The Journal of Urology, 94(5), 533-536. [Link]

-

Gundert-Remy, U., von Kenne, D., Weber, E., Geissler, H. E., Grebian, B., & Mutschler, E. (1979). Plasma and urinary levels of triamterene and certain metabolites after oral administration to man. European journal of clinical pharmacology, 16(1), 39–44. [Link]

-

Global Substance Registration System. 7-DESAMINE-7-HYDROXY TRIAMTERENE. [Link]

-

Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-220. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Buy 7-Desamine-7-hydroxy triamterene | 19152-93-3 [smolecule.com]

- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The true composition of kidney stones passed during triamterene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma and urinary levels of triamterene and certain metabolites after oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. orientjchem.org [orientjchem.org]

An In-Depth Technical Guide to the Putative In Vitro Pharmacological Profile of 7-Desamino-7-hydroxy triamterene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative in vitro pharmacological profile of 7-Desamino-7-hydroxy triamterene, a derivative of the potassium-sparing diuretic, triamterene. Given the scarcity of direct experimental data for this specific analogue, this document synthesizes the well-established pharmacology of triamterene with a structured, field-proven framework for its comprehensive in vitro characterization. The guide provides detailed, step-by-step methodologies for key experiments, including epithelial sodium channel (ENaC) inhibition assays, broad-panel ion channel selectivity screening, and metabolic stability assessments. The experimental designs are presented as self-validating systems, with an emphasis on the causal relationships between experimental choices and expected outcomes. This document is intended to serve as a foundational blueprint for researchers and drug development professionals seeking to elucidate the pharmacological and toxicological profile of 7-Desamino-7-hydroxy triamterene and similar pteridine-based compounds.

Introduction: The Rationale for Characterizing 7-Desamino-7-hydroxy triamterene

Triamterene is a well-established potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) in the collecting tubules of the kidney.[1][2] This inhibition of sodium reabsorption leads to a mild diuretic effect and a reduction in potassium excretion.[2][3] 7-Desamino-7-hydroxy triamterene, also known as Triamterene Related Compound C, is a derivative of triamterene where the amino group at the 7-position is replaced by a hydroxyl group.[4] This structural modification is significant as it alters the electronic and hydrogen-bonding properties of the molecule, which could in turn modulate its interaction with biological targets.

While this compound is recognized as a reference standard for triamterene, its own pharmacological activity is not well-documented in publicly available literature.[4] The primary hypothesis, based on its structural similarity to the parent compound, is that 7-Desamino-7-hydroxy triamterene will also function as an ENaC inhibitor. However, the potency, selectivity, and metabolic stability of this derivative are unknown. A thorough in vitro pharmacological profiling is therefore essential to determine its potential as a therapeutic agent or to understand its contribution as a metabolite or impurity in triamterene formulations.

This guide provides a comprehensive roadmap for the in vitro characterization of 7-Desamino-7-hydroxy triamterene, from its primary target engagement to its broader safety and metabolic profile.

Hypothesized Primary Mechanism of Action: ENaC Blockade

The foundational hypothesis is that 7-Desamino-7-hydroxy triamterene retains the primary mechanism of action of triamterene: direct inhibition of the epithelial sodium channel (ENaC).[1][3] ENaC is a heterotrimeric channel composed of α, β, and γ subunits that mediates sodium entry in the apical membrane of epithelial cells in the distal nephron.[5]

The proposed mechanism is visualized in the following signaling pathway diagram:

Caption: Figure 2: Proposed workflow for in vitro pharmacological profiling.

Primary Target Engagement: ENaC Inhibition Assays

To confirm and quantify the hypothesized interaction with ENaC, two orthogonal in vitro assays are recommended:

This assay provides a functional measure of ion transport across a polarized epithelial monolayer.

-

Objective: To determine the effect of 7-Desamino-7-hydroxy triamterene on net ion transport in a physiologically relevant cell system.

-

Cell Line: A6 cells (from Xenopus laevis kidney) or human renal cortical collecting duct cells (HCD) grown on permeable supports.

-

Protocol:

-

Culture the epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

-

Mount the cell-lined supports in Ussing chambers.

-

Bathe the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.

-

Measure the baseline short-circuit current (Isc), which reflects net ion transport.

-

Add increasing concentrations of 7-Desamino-7-hydroxy triamterene to the apical side.

-

Record the change in Isc at each concentration.

-

As a positive control, use amiloride or triamterene.

-

Calculate the IC50 value from the concentration-response curve.

-

This technique allows for the direct measurement of ion flow through individual ENaC channels. [2]

-

Objective: To provide a direct measure of ENaC channel blockade and to determine the mechanism of inhibition.

-

Cell Line: HEK293 or CHO cells stably co-expressing the α, β, and γ subunits of human ENaC.

-

Protocol:

-

Culture the ENaC-expressing cells on glass coverslips.

-

Use the whole-cell patch-clamp configuration to measure amiloride-sensitive currents.

-

Apply a voltage protocol to elicit ENaC currents.

-

Perfuse the cells with increasing concentrations of 7-Desamino-7-hydroxy triamterene.

-

Record the inhibition of the ENaC current.

-

Determine the IC50 value and investigate the voltage dependency of the block.

-

Compare the results with triamterene as a reference compound.

-

Secondary Pharmacology: Ion Channel Selectivity Profiling

To assess the specificity of 7-Desamino-7-hydroxy triamterene, a broad panel of ion channel assays is crucial. This is a critical step in identifying potential off-target effects that could lead to adverse events, such as cardiac arrhythmias.

-

Objective: To determine the inhibitory activity of the compound against a panel of key cardiac and neuronal ion channels.

-

Assay Format: Automated patch-clamp or high-throughput fluorescence-based assays.

-

Recommended Panel:

-

hERG (Kv11.1): Essential for assessing the risk of QT prolongation and Torsades de Pointes.

-

Other Cardiac Potassium Channels: KCNQ1/minK, Kir2.1.

-

Cardiac Sodium Channels: Nav1.5.

-

Cardiac Calcium Channels: Cav1.2.

-

Neuronal Sodium and Potassium Channels: e.g., Nav1.1, Nav1.7, Kv1.3.

-

A tiered approach is recommended, starting with a screening concentration (e.g., 10 µM) and proceeding to full concentration-response curves for any channels showing significant inhibition (>50%).

In Vitro ADME: Metabolic Stability Assessment

Understanding the metabolic fate of a compound is critical for predicting its in vivo half-life and potential for drug-drug interactions. [6][7]

-

Objective: To determine the rate of metabolism of 7-Desamino-7-hydroxy triamterene in liver-derived systems.

-

Methods:

-

Liver Microsomal Stability Assay:

-

Incubate the test compound (at e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH.

-

Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with an organic solvent.

-

Analyze the remaining parent compound concentration by LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). [8] * Hepatocyte Stability Assay:

-

Incubate the test compound with cryopreserved human hepatocytes.

-

Follow the same sampling and analysis procedure as for the microsomal assay.

-

This method provides a more complete picture of metabolism, including both Phase I and Phase II enzymes. [8]

-

-

Data Presentation and Interpretation

The quantitative data generated from the proposed assays should be summarized for clear interpretation and comparison with the parent compound, triamterene.

Table 1: Proposed In Vitro Pharmacology Data Summary

| Parameter | Assay Type | 7-Desamino-7-hydroxy triamterene (Expected Outcome) | Triamterene (Reference Data) |

| Primary Target Potency | |||

| ENaC IC50 | Ussing Chamber (A6 cells) | To be determined | ~0.3 µM |

| ENaC IC50 | Patch-Clamp (hENaC) | To be determined | ~0.2 µM |

| Ion Channel Selectivity | |||

| hERG IC50 | Automated Patch-Clamp | > 30 µM (Hypothesized) | > 30 µM |

| Nav1.5 IC50 | Automated Patch-Clamp | To be determined | Weak inhibition at high concentrations |

| Cav1.2 IC50 | Automated Patch-Clamp | To be determined | No significant inhibition |

| Metabolic Stability | |||

| In vitro t1/2 (Human Liver Microsomes) | LC-MS/MS | To be determined | ~2-4 hours |

| Intrinsic Clearance (CLint) | Calculation | To be determined | Moderate |

Conclusion

While direct experimental data on the in vitro pharmacological profile of 7-Desamino-7-hydroxy triamterene is currently lacking, its structural relationship to triamterene provides a strong basis for a targeted and systematic investigation. The experimental framework outlined in this guide, encompassing primary target engagement, selectivity profiling, and metabolic stability, represents a robust strategy for elucidating its pharmacological properties. The execution of these studies will be critical in determining whether this compound possesses a clinically relevant profile as a potential diuretic agent or if it is primarily of interest as a metabolite or impurity of triamterene. The methodologies described herein are aligned with industry standards for preclinical drug discovery and will generate the necessary data to make informed decisions regarding the future development of this and related pteridine derivatives.

References

-

Wikipedia. Triamterene. [Link]

- Busch, A. E., Suessbrich, H., Kunzelmann, K., Hipper, A., Greger, R., & Lang, F. (1996). Blockade of epithelial Na+ channels by triamterenes. In vitro and in vivo studies. Pflugers Archiv : European journal of physiology, 432(5), 760–766.

-

Pharmaffiliates. Triamterene - Impurity C. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5546, Triamterene. [Link]

-

StatPearls. Triamterene. [Link]

-

Patsnap Synapse. What is the mechanism of Triamterene? [Link]

- Busch, A. E., Bindels, R. J., Hoenderop, J. G., Loffing, J., Loffing-Cueni, D., Nilius, B., ... & Kaissling, B. (1999). The role of the epithelial Na+ channel in the pathogenesis of hypertension. Journal of the American Society of Nephrology, 10(12), 2634-2642.

- Garty, H., & Palmer, L. G. (1997). Epithelial sodium channels: function, structure, and regulation. Physiological reviews, 77(2), 359–396.

- Cragoe, E. J., Woltersdorf, O. W., Gould, N. P., Pietruszkiewicz, A. M., Ziegler, C., & Stokker, G. E. (1986). Synthesis and diuretic activity of 3,3-spiro-substituted hydrothiazides. Journal of medicinal chemistry, 29(6), 825–831.

-

Labcorp. Metabolic stability. [Link]

- Baranczewski, P., Stańczak, A., & Świerczek, E. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.

-

Axxam. In Vitro Assays | Electrophysiology. [Link]

-

Bio-Techne. Electrophysiology. [Link]

- Horisberger, J. D., & Rossier, B. C. (1992). Aldosterone regulation of gene transcription leading to control of ion transport. Hypertension, 19(3), 221-227.

- Kellenberger, S., & Schild, L. (2002). Epithelial sodium channel/degenerin family of ion channels: a variety of functions for a shared structure. Physiological reviews, 82(3), 735–767.

- Hanukoglu, I., & Hanukoglu, A. (2016). Epithelial sodium channel (ENaC) family: phylogeny, structure-function, tissue distribution, and associated inherited diseases. Gene, 579(2), 95-132.

- Di, L., & Obach, R. S. (2013). In vitro–in vivo correlation for low-clearance compounds using hepatocyte relay method. Drug Metabolism and Disposition, 41(10), 1785-1794.

- Wetmore, B. A., Wambaugh, J. F., Ferguson, S. S., Sochaski, M. A., Rotroff, D. M., Freeman, K., ... & Thomas, R. S. (2013). Relative impact of incorporating pharmacokinetics on predicting in vivo hazard and mode of action from high-throughput in vitro toxicity assays. Toxicological sciences, 132(2), 327-346.

- European Medicines Agency. (2018).

- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.

- Sakmann, B., & Neher, E. (Eds.). (2009). Single-channel recording. Springer Science & Business Media.

-

Veeprho. Triamterene Related Compound C | CAS 19152-93-3. [Link]

- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & clinical pharmacology & toxicology, 101(4), 211-218.

Sources

- 1. In silico and in vivo screening of triamterene synthetic analogues as promising diuretics - ProQuest [proquest.com]

- 2. axxam.com [axxam.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Inhibition of the epithelial sodium channel (ENaC) by connexin 30 involves stimulation of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. if-pan.krakow.pl [if-pan.krakow.pl]

- 8. labcorp.com [labcorp.com]

Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of 7-Desamino-7-hydroxy triamterene in DMSO

Introduction: Unveiling a Key Triamterene Derivative

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a potential therapeutic agent. This guide focuses on 7-Desamino-7-hydroxy triamterene, a derivative and known impurity of the potassium-sparing diuretic, triamterene.[1] As researchers delve into the pharmacological profile of triamterene and its analogues, the necessity of reliable and reproducible in vitro and in vivo assays becomes critical. Dimethyl sulfoxide (DMSO) is the workhorse solvent in drug discovery, prized for its ability to dissolve a wide array of compounds.[2] Therefore, a comprehensive characterization of the solubility and stability of 7-Desamino-7-hydroxy triamterene in DMSO is a foundational step for any research endeavor involving this molecule.

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of 7-Desamino-7-hydroxy triamterene in DMSO. By integrating established methodologies with insights into the chemical nature of pteridine-based compounds, this document aims to empower researchers to generate high-quality, reliable data, thereby ensuring the integrity of their scientific findings.

Compound Profile: 7-Desamino-7-hydroxy triamterene

A clear understanding of the subject molecule is the first step in designing a logical and effective characterization strategy.

| Property | Value | Source |

| IUPAC Name | 2,4-diamino-6-phenyl-8H-pteridin-7-one | [1][3] |

| Molecular Formula | C₁₂H₁₀N₆O | [1][3][4] |

| Molecular Weight | 254.25 g/mol | [1][3][4] |

| Chemical Structure | A pteridine derivative with a phenyl group at position 6, amino groups at positions 2 and 4, and a hydroxyl group at position 7. | [1] |

The presence of the pteridine core, with its multiple nitrogen atoms and conjugated system, alongside amino and hydroxyl functional groups, suggests potential challenges and considerations for both solubility and stability. Pteridine compounds are known to be susceptible to oxidative degradation, and the hydrogen bonding capabilities of the amino and hydroxyl groups will significantly influence its solubility characteristics.[5][6]

Part 1: A Deep Dive into Solubility Determination in DMSO

The accurate determination of a compound's solubility is crucial for preparing stock solutions of known concentrations, which are the starting point for virtually all biological assays. Assuming an inaccurate solubility can lead to significant errors in downstream experiments.

Conceptual Framework for Solubility Assessment

It is essential to distinguish between two types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: This is the concentration of a compound that remains in solution after a solid compound is added to a solvent and allowed to dissolve for a short period. It is often measured in high-throughput settings and can be influenced by the rate of dissolution.

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a solvent. It is determined by allowing the compound to equilibrate with the solvent over a longer period, typically 24-48 hours, to ensure that a saturated solution is formed.

For in-depth characterization, determining the thermodynamic solubility is preferred as it provides a more accurate and reproducible value.

Experimental Workflow for Thermodynamic Solubility Determination

The following workflow outlines a robust method for determining the thermodynamic solubility of 7-Desamino-7-hydroxy triamterene in DMSO.

Sources

- 1. Buy 7-Desamine-7-hydroxy triamterene | 19152-93-3 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 7-Desamine-7-hydroxy triamterene | C12H10N6O | CID 5355356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 7-Desamino-7-hydroxy Triamterene: A Spectroscopic Approach

An in-depth technical guide on the spectroscopic analysis (NMR, MS, IR) of 7-Desamino-7-hydroxy triamterene.

Introduction:

Triamterene is a potassium-sparing diuretic known for its unique pteridine-based chemical structure. The synthesis and analysis of its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents with modified activity, selectivity, or metabolic profiles. This guide focuses on a specific derivative, 7-Desamino-7-hydroxy triamterene, where the C7 amino group of the parent compound is substituted with a hydroxyl group. This seemingly minor modification induces significant changes in the molecule's electronic and structural properties, which can be meticulously characterized using a suite of spectroscopic techniques.

Molecular Structure:

-

Parent Compound: Triamterene (2,4,7-triamino-6-phenylpteridine)

-

Target Analyte: 7-Desamino-7-hydroxy triamterene (2,4-diamino-7-hydroxy-6-phenylpteridine)

-

Molecular Formula: C₁₂H₁₀N₆O

-

Monoisotopic Mass: 254.0916 g/mol

The replacement of the C7 amino group with a hydroxyl group is the central structural feature to be verified.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Rationale: IR spectroscopy serves as the initial, rapid confirmation of the key functional group transformation. The primary objective is to verify the disappearance of the C7 primary amine (N-H) stretching vibrations and the appearance of a hydroxyl (O-H) stretching vibration. This technique provides a distinct "before and after" fingerprint of the chemical modification.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small amount (1-2 mg) of the dry, solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal using the pressure clamp.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

Data Interpretation & Expected Observations:

The IR spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Rationale & Expected Appearance |

| O-H Stretch (Alcohol) | ~3500 - 3200 | Primary Indicator. A broad, strong absorption band is expected due to intermolecular hydrogen bonding involving the new C7-OH group. Its presence is the most critical piece of evidence from IR. |

| N-H Stretch (Amine) | ~3450 - 3150 | Confirmatory. The C2 and C4 primary amino groups will exhibit medium-to-strong, sharp peaks. The absence of the characteristic C7-NH₂ stretch (which would be present in the parent triamterene) is key. |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Weak to medium sharp peaks just above 3000 cm⁻¹, characteristic of the phenyl ring protons. |

| C=N, C=C Stretch | ~1650 - 1450 | A series of strong, sharp absorptions corresponding to the stretching vibrations within the pteridine and phenyl ring systems. These provide a fingerprint of the core heterocyclic structure. |

| C-O Stretch (Alcohol) | ~1260 - 1000 | A medium-to-strong band indicating the presence of the C7-O bond. |

Trustworthiness: The concurrent observation of a broad O-H band and the continued presence of N-H stretches (from C2/C4 amines), alongside the characteristic aromatic fingerprint, provides a self-validating dataset. This confirms the successful hydroxyl substitution while assuring the integrity of the rest of the molecular scaffold.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry is indispensable for unequivocally determining the molecular weight of the analyte and, with high resolution, its elemental composition. Electrospray Ionization (ESI) is the chosen technique due to its "soft" nature, which minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺), simplifying molecular weight confirmation.

Experimental Protocol (High-Resolution ESI-MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid) at a low concentration (e.g., 1-10 µg/mL). Formic acid aids in protonation.

-

Apparatus: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

-

Data Acquisition (Positive Ion Mode):

-

The sample solution is infused directly or via an LC system into the ESI source.

-

Key source parameters (capillary voltage, gas flow, temperature) are optimized for maximum signal intensity of the ion of interest.

-

Data is acquired over a relevant m/z range (e.g., 100-500 Da).

-

Data Interpretation & Expected Observations:

The primary goal is to identify the ion corresponding to the protonated molecule.

| Ion | Calculated Exact m/z | Expected Observation & Significance |

| [M+H]⁺ | 255.0992 | Primary Evidence. This represents the intact molecule plus a proton. Observation of a high-intensity signal at this m/z value confirms the molecular weight. High-resolution measurement (e.g., 255.0990 ± 5 ppm) validates the elemental formula C₁₂H₁₁N₆O⁺. |

| [M+Na]⁺ | 277.0811 | A sodium adduct is commonly observed, appearing 22 Da higher than the [M+H]⁺ peak. Its presence further supports the molecular weight assignment. |

Fragmentation Analysis (MS/MS):

To further confirm the structure, tandem MS (MS/MS) can be performed on the isolated [M+H]⁺ ion (m/z 255.1). A proposed fragmentation pathway is outlined below.

Caption: Proposed ESI-MS/MS fragmentation pathway for 7-Desamino-7-hydroxy triamterene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Rationale: NMR is the most powerful technique for the complete structural assignment of organic molecules. ¹H NMR will identify all unique protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR will identify all unique carbon atoms. For 7-Desamino-7-hydroxy triamterene, NMR is crucial to precisely locate the hydroxyl group and confirm the overall substitution pattern on the pteridine and phenyl rings. The use of a polar aprotic solvent like DMSO-d₆ is standard for this class of compounds, as it solubilizes the sample and has exchangeable proton signals (for NH and OH) that are readily identifiable.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it will allow for the observation of exchangeable protons (NH₂, OH).

-

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (COSY): A Correlation Spectroscopy experiment to show which protons are coupled to each other (i.e., are on adjacent carbons).

-

2D NMR (HSQC): A Heteronuclear Single Quantum Coherence experiment to identify which protons are directly attached to which carbons.

-

Data Interpretation & Predicted Spectra:

The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

¹H NMR (in DMSO-d₆):

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Assignment |

| Phenyl-H | ~8.0 - 7.4 | m | 5H | The five protons of the C6-phenyl group will appear as a complex multiplet in the aromatic region. |

| C2-NH₂ | ~7.0 - 7.5 | br s | 2H | Broad singlet for the C2 amino protons. Exchangeable with D₂O. |

| C4-NH₂ | ~6.5 - 7.0 | br s | 2H | Broad singlet for the C4 amino protons. Exchangeable with D₂O. |

| C7-OH | ~9.0 - 10.0 | br s | 1H | A downfield, broad singlet characteristic of a phenolic or enolic hydroxyl proton. Its presence is a key confirmation. Exchangeable with D₂O. |

¹³C NMR (in DMSO-d₆):

| Carbon(s) | Predicted δ (ppm) | Rationale & Assignment |

| C7 | ~160 - 165 | Key Indicator. This carbon, directly bonded to the new oxygen atom, will be significantly deshielded and appear far downfield. |

| C2, C4 | ~155 - 160 | Carbons bonded to amino groups in the heterocyclic ring. |

| C=N (other) | ~145 - 155 | Other sp² carbons within the pteridine ring system. |

| Phenyl C | ~125 - 135 | The six carbons of the phenyl ring. The carbon attached to the pteridine ring will be at the lower end of this range, while the others will be clustered together. |

Authoritative Grounding & Trustworthiness:

The combination of 1D and 2D NMR provides a self-validating system for structural assignment.

-

HSQC will correlate each proton signal with the carbon signal it is directly attached to, confirming the C-H framework of the phenyl ring.

-

COSY will show correlations between adjacent protons within the phenyl ring, confirming their connectivity.

-

The observation of the correct number of proton and carbon signals, at their predicted chemical shifts, and with the expected correlations, provides unambiguous evidence for the proposed structure of 7-Desamino-7-hydroxy triamterene.

Caption: A logical workflow for the spectroscopic confirmation of a synthesized molecule.

Conclusion

The structural elucidation of 7-Desamino-7-hydroxy triamterene is a clear example of the synergistic power of modern spectroscopic techniques. Each method provides a unique and essential piece of the structural puzzle. IR spectroscopy offers a rapid and definitive check for the key functional group transformation. High-resolution mass spectrometry provides indisputable proof of the molecular formula. Finally, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and 2D correlations, allows for the complete and unambiguous assignment of the atomic framework.

By following the integrated workflow described in this guide—beginning with functional group analysis (IR), proceeding to molecular weight confirmation (MS), and culminating in detailed structural mapping (NMR)—researchers can establish the identity and purity of novel compounds with the highest degree of scientific confidence. This rigorous, multi-technique approach is a cornerstone of modern chemical and pharmaceutical development.

References

-

Mass Spectrometry Fragmentation: An overview of fragmentation in mass spectrometry. Wikipedia. [Link]

-

Spectroscopic Analysis in Pharmaceuticals: A discussion on the role of various spectroscopic techniques in pharmaceutical development. Lab Manager. [Link]

-

Spectroscopy in Drug Development: An article detailing the importance of spectrometry in modern drug development. Technology Networks. [Link]

-

Chemometrics in Spectroscopy: A review of chemometric methods for qualitative analysis of spectral data. American Pharmaceutical Review. [Link]

-

Biopharmaceutical Characterization: The role of spectroscopy in characterizing biopharmaceutical products. Longdom Publishing. [Link]

Unveiling the Molecular Landscape: A Technical Guide to the Potential Biological Targets of 7-Desamino-7-hydroxy triamterene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist